7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-19-12-11(13(22)20(2)15(19)23)21-7-10(17-14(21)18-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXXSLUBXVSBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18FN5O3
- Molecular Weight : 371.37 g/mol
- CAS Number : 326016-20-0
The compound exhibits biological activity through several mechanisms:
- Phosphodiesterase Inhibition : It acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes is associated with increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including neurotransmission and inflammation .
- Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders such as depression and anxiety .
Table 1: Inhibitory Potency of this compound
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Antidepressant Activity
In vivo studies demonstrated that derivatives of this compound exhibited significant antidepressant effects in animal models. For instance, a specific derivative showed efficacy greater than the reference drug diazepam in forced swim tests (FST) in mice .
Antianxiety Effects
The compound has also been evaluated for its anxiolytic properties. Preliminary results indicated that it could reduce anxiety-like behaviors more effectively than traditional anxiolytics .
Case Studies
- Neurodegenerative Disease Models : Research exploring xanthine-dopamine hybrid molecules has identified compounds similar to this compound as potential multitarget drugs for treating neurodegenerative diseases. These compounds demonstrated favorable pharmacokinetic profiles and significant activity against neurodegeneration-related pathways .
- Cytotoxicity in Cancer Cells : Preliminary evaluations indicated that the compound could exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of cAMP levels and subsequent signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below highlights key structural and pharmacological differences between the target compound and its analogs:
Key Observations :
- Piperazine vs. Alkyl Chains : AZ-853 and AZ-861 incorporate piperazine moieties linked via alkyl chains, enhancing 5-HT1A/5-HT7 receptor interactions. In contrast, the target compound lacks this extension, suggesting simpler pharmacokinetics but possibly lower receptor engagement .
- Methyl Groups : The 1,3-dimethyl substitution is conserved across analogs, likely stabilizing the purine core and enhancing metabolic stability .
Preparation Methods
Cyclization of Xanthine Derivatives
The formation of the imidazo[2,1-f]purine scaffold is achieved through acid-catalyzed cyclization. In a representative procedure, 1,3-dimethylxanthine is treated with glyoxal in acetic acid at 80°C, yielding the tricyclic imidazo-purine structure. The reaction proceeds via enolization of the xanthine carbonyl, followed by electrophilic attack at the C-8 position (Figure 1).
$$
\text{Xanthine} + \text{Glyoxal} \xrightarrow{\text{H}^+} \text{Imidazo[2,1-f]purine-2,4-dione} \quad
$$
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, 8-bromo-1,3-dimethylimidazo[2,1-f]purine-2,4-dione reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving >75% yield. Alternative methods employ Ullmann coupling with 4-fluoroiodobenzene and copper(I) iodide in DMF at 120°C.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Optimal yields are obtained using polar aprotic solvents (e.g., DMF, DMSO) and palladium-based catalysts. For Suzuki couplings, a 1:1.2 molar ratio of brominated purine to arylboronic acid minimizes side reactions. Copper-mediated Ullmann reactions require stoichiometric amounts of ligand (e.g., 1,10-phenanthroline) to enhance catalytic efficiency.
Temperature and Time Dependence
Cyclization reactions proceed efficiently at 80–100°C over 12–24 hours, while coupling reactions require shorter durations (4–6 hours) at higher temperatures (120–150°C). Prolonged heating beyond these ranges promotes decomposition, as evidenced by HPLC-MS analyses.
Analytical Characterization Techniques
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times consistent with reference standards.
Challenges and Scalability
Industrial-scale production faces hurdles in intermediate purification due to the compound’s low solubility in aqueous media. Acetonitrile precipitation and column chromatography are employed, but these steps reduce overall yield (typically 40–50%). Recent advances in continuous-flow synthesis may mitigate these issues by enhancing mixing and heat transfer.
Q & A
Q. What strategies validate target engagement in cellular models?
- Methodology :
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins after compound treatment.
- BRET/FRET : Quantify intracellular protein-protein interaction modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
